molecular formula C47H74O18 B1679874 Purpurea glycoside A CAS No. 19855-40-4

Purpurea glycoside A

Cat. No. B1679874
CAS RN: 19855-40-4
M. Wt: 927.1 g/mol
InChI Key: WJOCFXCSQDOQQR-ULZITLKASA-N
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Description

Purpurea glycoside A is a cardiac glycoside analog . It is derived from Digitalis purpurea, a toxic species of flowering plant in the plantain family Plantaginaceae . The plant is native to and widespread throughout most of temperate Europe .


Synthesis Analysis

The synthesis of Purpurea glycoside A involves key genes and pathways associated with the biosynthesis of secondary metabolites in D. purpurea . The candidate genes for Scarecrow-Like Protein 14 (SCL14), Delta24-sterol reductase (DWF1), HYDRA1 (HYD1), and Jasmonate-ZIM domain3 (JAZ3) were validated under methyl jasmonate treatment . SCL14, which targets DWF1, and HYD1, which induces cholesterol and cardiac glycoside biosynthesis, were both promoted .


Molecular Structure Analysis

The molecular formula of Purpurea glycoside A is C47H74O18 . Its exact mass is 926.49 and its molecular weight is 927.090 .


Chemical Reactions Analysis

The mechanism of action of cardiac glycosides involves inhibiting the Na + K + ATPase enzyme, also known as the sodium-potassium pump . This causes sodium to build up inside the heart cells, decreasing the ability of the sodium-calcium exchanger to push calcium out of the cells, consequently causing calcium to build up in the sarcoplasmic reticulum .


Physical And Chemical Properties Analysis

Cardiac glycosides are solids, either amorphous or crystalline . They are usually bitter in taste and soluble in water and polar organic solvents . They reduce Fehling’s solutions only after hydrolysis .

Scientific Research Applications

1. Alternative Splicing in Medicinal Plants

Purpurea glycoside A, found in Digitalis purpurea, is significant for its medicinal properties, particularly in the treatment of heart failure due to its cardiac glycosides. Research by Wu et al. (2014) highlights the importance of understanding the post-transcriptional mechanisms in D. purpurea. Their study on alternative splicing (AS) in D. purpurea revealed that glycosyltransferases and monooxygenase, both involved in the biosynthesis of cardiac glycosides, are regulated by AS, which could impact the plant's medicinal properties.

2. Biosynthesis of Secondary Metabolites

Amiri et al. (2023) focused on identifying key genes involved in the biosynthesis of secondary metabolites, including cardiac glycosides, in D. purpurea (Amiri et al., 2023). Their research contributes to understanding how these compounds are produced, which is crucial for their use in the pharmaceutical industry. This study provides insights into the molecular mechanisms behind the production of these bioactive compounds, enhancing our understanding of their therapeutic applications.

3. Rapid Identification Techniques

The study by Kudo et al. (2000) explored the use of near-infrared (NIR) spectroscopy as a method for the rapid identification of Digitalis purpurea, which contains important glycosides. This non-destructive technique could streamline the process of identifying plants with medicinal properties, aiding in the efficient use of resources in pharmaceutical applications.

4. Transcriptome Analysis for Cardiac Glycoside Biosynthesis

A comprehensive transcriptome analysis by Wu et al. (2012) revealed novel genes potentially involved in the biosynthesis of cardiac glycosides in D. purpurea. This study enhances our understanding of the genetic basis of these medicinally important compounds and suggests the role of mlncRNAs in secondary metabolism and stress response.

5. Antidiabetic Potential of Sarracenia Purpurea

The antidiabetic activity of Sarracacenia purpurea was investigated by Muhammad et al. (2012), revealing significant antidiabetic potential through the stimulation of glucose uptake and reduction of glucose production. This study suggests that phenolic glycosides, flavonoid glycosides, and iridoids in S. purpurea could contribute to its therapeutic potential in diabetes treatment (Muhammad et al., 2012).

6. Seasonal Impact on Flavonoid Glycosides in Tephrosia Purpurea

Pandey et al. (2016) conducted a seasonal study on Tephrosia purpurea, focusing on the content of flavonoid glycosides and their antioxidant activities. Their findings highlighted the seasonal influences on the plant's medicinal properties, emphasizing the importance of harvest timing for optimal therapeutic effectiveness (Pandey et al., 2016).

7. Genetic Diversity and Glycoside Content in Salix Purpurea

Research by Sulima et al. (2009) on Salix purpurea demonstrated the relationship between genetic diversity and the content of salicylic glycosides, which are valuable for producing natural aspirin. This study provides insight into the selection of high-yielding varieties for pharmaceutical applications (Sulima et al., 2009).

Safety And Hazards

A critical aspect of the use of digoxin, a cardiac glycoside, is to recognize its narrow therapeutic window and keep the serum digoxin level ≤ 1.0 ng/ml . The most frequent side effects of cardiac glycosides include unusual tiredness and fatigue, anxiety, and hallucinations . In addition, symptoms of toxicity can include visual disturbances, nausea or vomiting, and cardiac arrhythmias .

Future Directions

Recent studies have investigated the role of integrative analysis of multi-omics data in understanding cellular metabolic status through systems metabolic engineering approach, as well as its application to genetically engineering metabolic pathways . The correlation between key genes and main metabolites and validation of expression patterns provide a unique insight into the biosynthesis mechanisms of cardiac glycosides in D. purpurea . This could pave the way for future research and applications of Purpurea glycoside A.

properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,17R)-3-[(2S,4S,5R,6R)-5-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,4S,5R,6R)-5-hydroxy-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74O18/c1-21-38(51)30(49)16-35(58-21)65-43-23(3)60-36(18-32(43)62-37-17-31(39(52)22(2)59-37)63-44-42(55)41(54)40(53)33(19-48)64-44)61-26-8-11-45(4)25(15-26)6-7-29-28(45)9-12-46(5)27(10-13-47(29,46)56)24-14-34(50)57-20-24/h14,21-23,25-33,35-44,48-49,51-56H,6-13,15-20H2,1-5H3/t21-,22-,23-,25-,26+,27-,28+,29-,30+,31+,32+,33-,35-,36-,37-,38-,39-,40-,41+,42-,43-,44-,45+,46-,47?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOCFXCSQDOQQR-MIKBVDKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2OC3CC(C(C(O3)C)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5)CCC7C6CCC8(C7(CCC8C9=CC(=O)OC9)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@@H]2[C@H](O[C@@H](C[C@@H]2O[C@@H]3C[C@@H]([C@@H]([C@H](O3)C)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@]6([C@@H](C5)CC[C@@H]7[C@@H]6CC[C@]8(C7(CC[C@@H]8C9=CC(=O)OC9)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

927.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Purpurea glycoside A

CAS RN

19855-40-4
Record name Purpurea glycoside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019855404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deacetyllanatoside A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.416
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
185
Citations
M Kuroda, S Kubo, Y Matsuo, T Atou… - Bioscience …, 2013 - jstage.jst.go.jp
… D-digitoxopyranoside (purpurea glycoside A, 12),3) gitoxigenin 3-O- -D-glucopyranosyl-(1!4)- -D-digitoxopyranosyl-(1!4)- -D-digitoxopyranosyl-(1!4)- …
Number of citations: 16 www.jstage.jst.go.jp
K Hoji - Chemical and Pharmaceutical Bulletin, 1961 - jstage.jst.go.jp
… those of purpurea glycoside—A from digitalis … purpurea glycoside—A acetate“) by mixed fusion. From the foregoing results, it is confirmed that substance PGA is purpurea glycoside—A…
Number of citations: 1 www.jstage.jst.go.jp
Y Fujii, Y Ikeda, M Yamazaki - Journal of High Resolution …, 1987 - Wiley Online Library
… Their values for glucogitaloxin in comparison with purpurea glycoside A were lower than … allows precise and reproducible quantitation of purpurea glycoside A, purpurea glycoside B, …
Number of citations: 5 onlinelibrary.wiley.com
A Okano, K Hoji, T Miki, K Miyatake - Pharmaceutical bulletin, 1957 - jstage.jst.go.jp
… three moles of 2,6~desoxysugar, such as digitoxin, would hardly afford crystalline acetate but crystalline acetates were successfully obtained from gitoxin and purpurea glycoside—A …
Number of citations: 4 www.jstage.jst.go.jp
H Brindle, G Rigby, SN Sharma - Journal of Pharmacy and …, 1954 - academic.oup.com
… Absolute ethanolic solutions of 4 glycosides (purpurea glycoside A, digitoxin, gitoxin and digit0xigenin)were mixed in definite proportions and this solution assayed both before and after …
Number of citations: 5 academic.oup.com
Y Ikeda, Y Fujii, I Nakaya… - Journal of natural products, 1995 - ACS Publications
… (Scrophulariaceae) is known to contain primary glycosides including purpurea glycoside A, purpurea glycoside B, and glucogitaloxin. These primary glycosides are transformed into …
Number of citations: 54 pubs.acs.org
M Hirotani, T Furuya - Phytochemistry, 1977 - Elsevier
… Cardenolides such as digitoxin and purpurea glycoside A were found in leaves from the regenerated shoot from callus cultures. The manifestation of cardenolide-synthesizing …
Number of citations: 70 www.sciencedirect.com
Y Fujii, Y Ikeda, M Yamazaki - Journal of liquid chromatography, 1990 - Taylor & Francis
… Purpurea glycoside A and purpurea glycoside B were synthesized from lanatoside A and lanatoside B, respectively, according to the procedure of Peki; and Miljkovi;( 12) and …
Number of citations: 17 www.tandfonline.com
K Hoji - Chemical and Pharmaceutical Bulletin, 1961 - jstage.jst.go.jp
… This acetate was identified with purpurea glycoside~A … It afforded purpurea glycoside—A by deacetylation with … B~0 is formulated as monoacetyl— purpurea glycoside~A. an isomer of …
Number of citations: 7 www.jstage.jst.go.jp
K Hoji - Chemical and Pharmaceutical Bulletin, 1961 - jstage.jst.go.jp
Therefore, similar partial acid hydrolysis was used on purlanoside—A and the product showed three new spots on paper chromatogram. The substances corresponding to these spots …
Number of citations: 5 www.jstage.jst.go.jp

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